3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde
Overview
Description
“3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is a chemical compound with the CAS Number: 588681-48-5 . It has a molecular weight of 256.3 and its IUPAC name is 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde . The compound is typically stored at room temperature and is available in solid form .
Molecular Structure Analysis
The InChI code for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” is 1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” has a molecular weight of 256.3 . It is a solid at room temperature .Scientific Research Applications
Oxidative Reactions
The oxidation of methoxy substituted benzyl phenyl sulfides, closely related to the structure of 3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde, demonstrates the compound's potential in distinguishing between oxidants that react via single electron transfer and those that react through direct oxygen atom transfer. This process can lead to the formation of methoxy substituted benzyl derivatives and benzaldehydes, offering insights into oxidative mechanisms involving high valent oxoruthenium compounds (Lai, Lepage, & Lee, 2002).
Photocatalytic Oxidation
The compound's derivatives, such as methoxybenzyl alcohol, have been studied for their photocatalytic oxidation into corresponding aldehydes using TiO2 under visible light, highlighting its role in green chemistry and potential applications in the selective oxidation of organic compounds (Higashimoto et al., 2009).
Safety and Hazards
The safety data sheet (SDS) for “3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde” advises to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . It also recommends using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation . All sources of ignition should be removed .
properties
IUPAC Name |
3-methoxy-2-[(2-methylphenyl)methoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-6-3-4-7-14(12)11-19-16-13(10-17)8-5-9-15(16)18-2/h3-10H,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTFDYRVHUUOBKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CC=C2OC)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388047 | |
Record name | 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
CAS RN |
588681-48-5 | |
Record name | 3-methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50388047 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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